Cas no 202865-66-5 ((2-bromo-5-fluorophenyl)methanol)

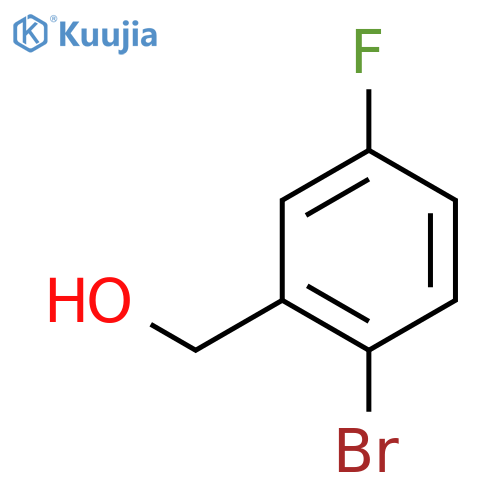

202865-66-5 structure

商品名:(2-bromo-5-fluorophenyl)methanol

(2-bromo-5-fluorophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-Bromo-5-fluorophenyl)methanol

- 2-Bromo-5-fluorobenzyl alcohol

- 2-Ethoxy-4-fluorobromobenzene

- C7H6BrFO

- (2-bromo-5-fluorophenyl)methan-1-ol

- 2-bromo-5-fluorophenylmethanol

- BENZENEMETHANOL,2-BROMO-5-FLUORO

- 2-bromo-5-fluorobenzylalcohol

- BENZENEMETHANOL, 2-BROMO-5-FLUORO-

- HXGZPMHPSBJMKB-UHFFFAOYSA-N

- 2-BROMO-5-FLUORBENZYL ALCOHOL

- PubChem1963

- Bromo-5-fluorobenzyl alcohol

- OCHEMINC 865S665

- RARECHEM AL BD 0749

- Jsp004145

- WT264

- (2-bromo-5-fluorophenyl)-methanol

- (2-bromo-5-fluoro-phenyl)methanol

- ZI

- 2-Bromo-5-fluoro benzylalcohol

- (2- bromo-5-fluoro-phenyl)methanol

- AKOS005257312

- PS-8130

- 202865-66-5

- A4414

- 2-Bromo-5-fluorobenzyl alcohol, 97%

- DS-0989

- W-206496

- MFCD00142876

- (2-bromo-5-fluoro-phenyl)-methanol

- A802341

- (2-bromo-5-fluorophenyl)methanol;2-Bromo-5-fluorobenzyl alcohol

- AC-2309

- FT-0652763

- (2-bromanyl-5-fluoranyl-phenyl)methanol

- DTXSID00378397

- CS-W008302

- SY014474

- AM20050134

- EN300-155933

- SCHEMBL458270

- (2-bromo-5-fluorophenyl)methanol

-

- MDL: MFCD00142876

- インチ: 1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- InChIKey: HXGZPMHPSBJMKB-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C([H])([H])O[H])F

計算された属性

- せいみつぶんしりょう: 203.95861g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 203.95861g/mol

- 単一同位体質量: 203.95861g/mol

- 水素結合トポロジー分子極性表面積: 20.2Ų

- 重原子数: 10

- 複雑さ: 110

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.658

- ゆうかいてん: 91-94 °C

- ふってん: 252.5°C at 760 mmHg

- フラッシュポイント: 106.5℃

- すいようせい: Slightly soluble in water.

- PSA: 20.23000

- LogP: 2.08050

(2-bromo-5-fluorophenyl)methanol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- セキュリティ用語:S26;S36

- リスク用語:R22; R36

(2-bromo-5-fluorophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 54651-500/G |

2-BROMO-5-FLUOROBENZYL ALCOHOL |

202865-66-5 | 97% | 500/G |

$POA | 2022-06-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001550-5g |

(2-bromo-5-fluorophenyl)methanol |

202865-66-5 | 97% | 5g |

¥36 | 2024-05-25 | |

| Enamine | EN300-155933-0.05g |

(2-bromo-5-fluorophenyl)methanol |

202865-66-5 | 95% | 0.05g |

$19.0 | 2023-06-05 | |

| Enamine | EN300-155933-25.0g |

(2-bromo-5-fluorophenyl)methanol |

202865-66-5 | 95% | 25g |

$54.0 | 2023-06-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254171-1 g |

2-Bromo-5-fluorobenzyl alcohol, |

202865-66-5 | 1g |

¥557.00 | 2023-07-11 | ||

| Enamine | EN300-155933-50.0g |

(2-bromo-5-fluorophenyl)methanol |

202865-66-5 | 95% | 50g |

$80.0 | 2023-06-05 | |

| Enamine | EN300-155933-100.0g |

(2-bromo-5-fluorophenyl)methanol |

202865-66-5 | 95% | 100g |

$131.0 | 2023-06-05 | |

| Alichem | A013012709-500mg |

2-Bromo-5-fluorobenzyl alcohol |

202865-66-5 | 97% | 500mg |

$855.75 | 2023-09-02 | |

| eNovation Chemicals LLC | K06820-500g |

2-Bromo-5-fluorobenzyl alcohol |

202865-66-5 | 97% | 500g |

$700 | 2024-06-05 | |

| eNovation Chemicals LLC | D370196-1kg |

2-Bromo-5-fluorobenzyl alcohol |

202865-66-5 | 97% | 1kg |

$1200 | 2023-09-02 |

(2-bromo-5-fluorophenyl)methanol 関連文献

-

Saad Sene,Dorothée Berthomieu,Bruno Donnadieu,Sébastien Richeter,Joris Vezzani,Dominique Granier,Sylvie Bégu,Hubert Mutin,Christel Gervais,Danielle Laurencin CrystEngComm 2014 16 4999

202865-66-5 ((2-bromo-5-fluorophenyl)methanol) 関連製品

- 19064-18-7(2,6-Difluorobenzyl alcohol)

- 456-47-3(3-Fluorobenzyl alcohol)

- 75853-18-8(2,3-Difluorobenzyl alcohol)

- 75853-20-2((2,5-difluorophenyl)methanol)

- 85118-05-4((3,4-difluorophenyl)methanol)

- 56456-47-4((2,4-difluorophenyl)methanol)

- 402-63-1(1-(3-fluorophenyl)ethanol)

- 446-51-5(2-Fluorobenzyl Alcohol)

- 459-56-3(4-Fluorobenzyl Alcohol)

- 79538-20-8((3,5-difluorophenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:202865-66-5)(2-bromo-5-fluorophenyl)methanol

清らかである:99%

はかる:500g

価格 ($):364.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:202865-66-5)2-溴-5-氟苄醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ